methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound characterized by its benzothiazine core and multiple functional groups, including a fluorine atom and trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazine core One common approach is the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a pharmacophore.
Medicine: Research has indicated its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trimethoxyphenyl group enhances its binding affinity to certain receptors, while the fluorine atom can modulate its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-Fluorochromone-3-carboxaldehyde: A related compound with a similar fluorine-containing chromone structure.
Trimethoxyphenyl derivatives: Other compounds containing the trimethoxyphenyl group, which exhibit diverse bioactivity effects.
Uniqueness: Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for specific interactions and activities that are not observed in similar compounds.
Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO7S/c1-25-14-8-12(9-15(26-2)18(14)27-3)21-10-17(19(22)28-4)29(23,24)16-6-5-11(20)7-13(16)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBNQOGQMKCGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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